molecular formula C17H15N3O2 B5556700 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime

3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime

Cat. No.: B5556700
M. Wt: 293.32 g/mol
InChI Key: DBVZYXUZSQVZQA-WOJGMQOQSA-N
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Description

3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime, also known as MPPO, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of pyrazole and has been synthesized using various methods. In

Scientific Research Applications

Antimicrobial and Antioxidant Applications

Synthetic derivatives of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime have been investigated for their antimicrobial and antioxidant properties. For instance, a study demonstrated that compounds with methyl and methoxy substitutions exhibit significant in vitro antimicrobial activities. Additionally, these compounds also possess promising DPPH and hydroxyl free radical scavenging abilities, indicating their potential as antioxidants (Gurunanjappa, Kameshwar, & Kariyappa, 2017).

Synthesis and Characterization

Various studies have focused on the synthesis and characterization of novel derivatives. For example, the direct reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-chloro-4-fluoroaniline under neutral conditions has been described, leading to the formation of secondary amines with potential biological activity (Bawa, Ahmad, & Kumar, 2009).

Anti-inflammatory and Analgesic Activities

Derivatives of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde have been evaluated for anti-inflammatory and analgesic activities. A study synthesized a series of derivatives and found them to exhibit significant antioxidant and anti-inflammatory activities, with certain molecules showing action comparable to standard drugs (Sudha, Subbaiah, & Mahalakshmi, 2021).

Application in Synthesis of Complex Compounds

The compound and its derivatives serve as key intermediates in the synthesis of complex compounds. For instance, the use of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of heterocyclic compounds such as pyrazoles, which are evaluated for their biological activities, illustrates its versatility in organic synthesis (Ramadan, Sharshira, El Sokkary, & Morsy, 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for causing harm to the environment .

Properties

IUPAC Name

(NE)-N-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-22-16-9-7-13(8-10-16)17-14(11-18-21)12-20(19-17)15-5-3-2-4-6-15/h2-12,21H,1H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVZYXUZSQVZQA-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C=NO)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN(C=C2/C=N/O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670750
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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